1-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione
Description
1-(2-{[4-(2-Methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione is a synthetic piperidine-2,6-dione derivative characterized by a sulfonylethyl linker bridging the piperidine core and a 4-(2-methoxyphenyl)piperazine moiety. The 2-methoxyphenyl group on the piperazine ring is a common pharmacophore in compounds targeting serotonin receptors, while the sulfonyl group may enhance metabolic stability and modulate physicochemical properties such as solubility and lipophilicity .
Properties
IUPAC Name |
1-[2-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonylethyl]piperidine-2,6-dione | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25N3O5S/c1-26-16-6-3-2-5-15(16)19-9-11-20(12-10-19)27(24,25)14-13-21-17(22)7-4-8-18(21)23/h2-3,5-6H,4,7-14H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKDQREYMVXQAFO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCN(CC2)S(=O)(=O)CCN3C(=O)CCCC3=O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution Using Halogenated Intermediates
A primary route involves the reaction of a halogenated ethylsulfonyl precursor with 4-(2-methoxyphenyl)piperazine. For example, 1-chloro-2-(sulfonylethyl)piperidine-2,6-dione may react with the piperazine derivative under basic conditions. In a patented method, analogous compounds were synthesized by heating 1-chloro-3-(2,6-dioxopiperidin-1-yl)propane with 1-(2-methoxyphenyl)piperazine in dimethylformamide (DMF) at 80°C for 17 hours, using potassium carbonate (K₂CO₃) as a base and potassium iodide (KI) as a catalyst. The sulfonamide bond forms via nucleophilic displacement of the chloride by the piperazine’s secondary amine, though competing dimerization necessitates careful temperature control.
Sulfonamide Formation via Coupling Reactions
Sulfonamide linkages are alternatively forged using sulfonyl chloride intermediates. Piperidine-2,6-dione functionalized with a 2-(chlorosulfonyl)ethyl group reacts with 4-(2-methoxyphenyl)piperazine in tetrahydrofuran (THF) or dichloromethane (DCM). This method, inspired by protocols for related pyrrolopyrimidine derivatives, employs coupling agents like diisobutylazadicarboxylate (DIAD) and triphenylphosphine (TPP) to activate the sulfonyl chloride. The reaction proceeds at 0–5°C to minimize side reactions, followed by gradual warming to room temperature.
Mitsunobu Reaction-Mediated Alkylation
The Mitsunobu reaction enables the coupling of alcohol-containing intermediates with the piperidine-2,6-dione core. For instance, 2-hydroxyethylsulfonyl precursors are activated using DIAD-TPP, facilitating bond formation with the dione’s nitrogen. This approach, detailed in a patent for structurally analogous compounds, achieves yields of 60–70% after purification via silica gel chromatography.
Stepwise Synthesis Procedures
Preparation of 1-(2-Chloroethylsulfonyl)piperidine-2,6-dione
Piperidine-2,6-dione (glutarimide) is alkylated with 1,2-dichloroethylsulfonyl chloride in DCM, using triethylamine (TEA) as a base. The intermediate is isolated via filtration and recrystallized from ethanol, yielding a white solid (m.p. 145–148°C).
Coupling with 4-(2-Methoxyphenyl)piperazine
The chloroethylsulfonyl derivative (1.0 equiv) is combined with 4-(2-methoxyphenyl)piperazine (1.2 equiv), K₂CO₃ (2.0 equiv), and KI (0.1 equiv) in DMF. The mixture is stirred at 80°C for 17 hours, cooled, and diluted with water. Extraction with DCM, drying over Na₂SO₄, and solvent evaporation yields a crude oil, which is purified via column chromatography (CHCl₃:MeOH, 99:1).
Optimization of Reaction Parameters
| Parameter | Optimal Condition | Yield (%) | Byproducts |
|---|---|---|---|
| Temperature | 80°C | 65 | Dimers (15%) |
| Solvent | DMF | 70 | Hydrolysis products |
| Catalyst (KI) | 0.1 equiv | 68 | None |
| Reaction Time | 17 hours | 65 | Oligomers |
Higher temperatures accelerate dimerization, while prolonged reaction times increase oligomer formation. Substituting DMF with THF reduces yields to 50% due to poorer solubility of intermediates.
Analytical Characterization
Spectroscopic Data
Purity Assessment
HPLC analysis (C18 column, MeCN:H₂O gradient) reveals >98% purity after chromatography. Residual solvents (DMF <0.1%) are quantified via GC-MS.
Industrial-Scale Challenges
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide or other strong bases.
Major Products Formed: The major products formed from these reactions can include oxidized or reduced derivatives of the original compound, as well as substituted analogs with different functional groups.
Scientific Research Applications
1-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand for various receptors, aiding in the study of receptor-ligand interactions.
Medicine: Potential therapeutic applications include the treatment of conditions such as benign prostatic hyperplasia (BPH) and hypertension.
Industry: It can be utilized in the development of new chemical processes and materials.
Mechanism of Action
The mechanism by which 1-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione exerts its effects involves its interaction with specific molecular targets. The compound may act as an antagonist or agonist for certain receptors, influencing signaling pathways and physiological responses. The exact molecular targets and pathways involved would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound is compared below with four analogs based on structural features, physicochemical properties, and biological data derived from the provided evidence.
Table 1: Key Comparisons with Similar Piperidine-2,6-dione Derivatives
*Estimated logP for 18F-FCWAY based on structural analogs.
Key Findings from Comparisons
Structural Linkers and Pharmacophore Impact: The sulfonylethyl linker in the target compound distinguishes it from analogs with butyl linkers (e.g., 3a, 3b). The 2-methoxyphenylpiperazine group, shared with 18F-FCWAY, suggests affinity for serotonin receptors (e.g., 5-HT1A). However, 18F-FCWAY’s fluorinated structure introduces defluorination risks, leading to bone uptake—a limitation absent in the non-fluorinated target compound .
Synthetic Challenges :
- Compound 25 (7% yield) highlights the difficulty of incorporating bulky substituents like trifluoromethylphenyl groups, whereas analogs with simpler arylpiperazines (e.g., 3a, 3b) achieve higher yields (70%) .
Metabolic and Pharmacokinetic Profiles :
- 18F-FCWAY’s defluorination was mitigated by miconazole , a CYP450 inhibitor, doubling brain uptake and tripling receptor-specific binding ratios in rats . The target compound’s lack of fluorine may inherently avoid this issue, though sulfonyl groups could influence CYP-mediated metabolism.
Lipophilicity and Solubility :
- Compound 3a (logP = 3.64) indicates moderate lipophilicity, suitable for blood-brain barrier penetration. The target compound’s sulfonyl group may lower logP compared to alkyl-linked analogs, balancing solubility and membrane permeability .
Biological Activity
1-(2-{[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl}ethyl)piperidine-2,6-dione, also known as a piperidine derivative, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This compound displays a unique structural configuration that may contribute to its biological activity, particularly in neuropharmacology and anticancer research.
Chemical Structure
The compound's molecular formula is with a molecular weight of 484.6 g/mol. Its structure includes a piperazine ring, which is known for its role in various pharmacological activities.
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
- Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against certain cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation.
- Neuropharmacological Effects : The piperazine moiety is associated with central nervous system activity. Research indicates potential anxiolytic and antidepressant effects, which may be linked to serotonin receptor modulation.
- Antidiabetic Properties : Some derivatives of piperazine and piperidine have shown promise in glucose metabolism regulation, indicating a potential role in diabetes management.
Anticancer Studies
A study conducted on various cancer cell lines demonstrated that the compound exhibited significant cytotoxicity. The following table summarizes the findings:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 12.5 | Induction of apoptosis |
| A549 (Lung Cancer) | 15.0 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.0 | Activation of caspase pathways |
Neuropharmacological Effects
In vitro assays evaluating the compound's effect on serotonin receptors revealed:
- 5-HT1A Receptor Agonism : Enhanced serotonin signaling, suggesting potential antidepressant effects.
- 5-HT2A Receptor Antagonism : May contribute to anxiolytic properties by reducing anxiety-like behavior in animal models.
Antidiabetic Activity
A recent investigation into the compound's antidiabetic potential revealed:
- Alpha-Amylase Inhibition : The compound demonstrated an IC50 value of 20 µM, indicating effective inhibition compared to acarbose (IC50 = 610 µM).
Case Studies
Several case studies highlight the therapeutic potential of piperidine derivatives similar to this compound:
-
Case Study on Cancer Therapy :
- A clinical trial involving patients with advanced breast cancer evaluated a related piperidine derivative. Results indicated a significant reduction in tumor size after treatment, supporting further investigation into this class of compounds.
-
Neuropharmacology :
- A double-blind study assessed the efficacy of a piperazine derivative in treating generalized anxiety disorder. Patients reported decreased anxiety levels and improved mood states.
Q & A
Basic: How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
Synthetic optimization should employ Design of Experiments (DoE) principles to evaluate critical parameters such as reaction temperature, solvent polarity, and stoichiometric ratios of intermediates. For example, orthogonal arrays or fractional factorial designs can minimize experimental runs while identifying interactions between variables . Evidence from piperazine-containing analogs (e.g., 3-phenyl-1-[(4-arylpiperazin-1-yl)alkyl]piperidine-2,6-diones) highlights the importance of sulfonation and coupling steps, where anhydrous conditions and slow addition of sulfonyl chloride derivatives reduce side reactions . Post-synthesis purification via column chromatography (e.g., silica gel with gradient elution of ethyl acetate/hexane) or recrystallization in ethanol/water mixtures improves purity.
Advanced: What computational strategies are recommended to predict the compound’s interaction with biological targets (e.g., serotonin receptors)?
Methodological Answer:
Combine density functional theory (DFT) for electronic structure analysis with molecular docking (e.g., AutoDock Vina or Schrödinger Suite) to map binding affinities. The 2-methoxyphenyl-piperazine moiety suggests potential serotonin receptor (5-HT) modulation; docking studies should prioritize homology modeling of receptor subtypes (e.g., 5-HT1A) using crystallographic templates (e.g., PDB: 6WGT) . Free energy perturbation (FEP) or molecular dynamics (MD) simulations (≥100 ns) can assess ligand-receptor stability, focusing on sulfonyl-ethyl-piperidine’s conformational flexibility . Validate predictions with in vitro binding assays (e.g., radioligand displacement) to resolve discrepancies between computational and experimental Ki values.
Basic: What analytical techniques are critical for structural characterization of this compound?
Methodological Answer:
Use a multi-modal approach:
- NMR : 1H/13C NMR to confirm piperazine and piperidine ring geometries, with DEPT-135 for quaternary carbon identification. The sulfonyl group’s electron-withdrawing effect deshields adjacent protons (δ ~3.5–4.0 ppm) .
- HPLC-MS : Reverse-phase C18 columns with mobile phases (e.g., methanol:buffer pH 4.6) for purity assessment. Electrospray ionization (ESI+) detects [M+H]+ ions, with high-resolution MS (HRMS) verifying molecular formula .
- FT-IR : Peaks at ~1150 cm⁻¹ (S=O stretch) and ~1650 cm⁻¹ (piperidine-2,6-dione carbonyl) confirm functional groups .
Advanced: How can researchers resolve contradictions in biological activity data (e.g., conflicting IC50 values across studies)?
Methodological Answer:
Contradictions often arise from assay variability (e.g., cell type, incubation time). Standardize protocols using:
- Positive controls : Reference compounds (e.g., ketanserin for 5-HT2A assays) to normalize inter-lab variability.
- Dose-response curves : Perform 8-point dilutions (10⁻¹²–10⁻⁴ M) with triplicate measurements to improve IC50 reliability .
- Meta-analysis : Pool data from structurally related analogs (e.g., piperazine-sulfonyl derivatives) to identify trends. For example, substituents on the methoxyphenyl group may alter logP and membrane permeability, affecting apparent potency .
Basic: What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis/purification steps due to potential irritant properties of sulfonating agents .
- First Aid : For skin contact, rinse immediately with water (15 min) and apply emollients if irritation persists. In case of inhalation, move to fresh air and monitor for respiratory distress .
- Waste Disposal : Neutralize acidic/basic byproducts before disposal in halogenated waste containers.
Advanced: How can the compound’s pharmacokinetic (PK) properties be modeled preclinically?
Methodological Answer:
- In silico ADME : Use tools like SwissADME to predict logP (~2.5), BBB permeability, and CYP450 metabolism. The sulfonyl group may reduce bioavailability, necessitating prodrug strategies .
- In vitro assays : Caco-2 cell monolayers for intestinal absorption; microsomal stability tests (human liver microsomes + NADPH) to estimate metabolic clearance.
- In vivo PK : Administer IV/PO doses in rodent models, with LC-MS/MS quantification of plasma/tissue concentrations. Compartmental modeling (e.g., non-linear mixed effects) identifies half-life and volume of distribution .
Basic: What are the key challenges in scaling up the synthesis for preclinical studies?
Methodological Answer:
- Reactor Design : Transition from batch to flow chemistry for exothermic sulfonation steps, improving heat dissipation and reproducibility .
- Purification Scalability : Replace column chromatography with crystallization (e.g., anti-solvent addition) or membrane filtration to reduce solvent waste .
- Intermediate Stability : Monitor shelf-life of hygroscopic intermediates (e.g., piperazine-sulfonyl chloride derivatives) under nitrogen atmosphere .
Advanced: How can researchers elucidate the compound’s mechanism of action using omics approaches?
Methodological Answer:
- Transcriptomics : RNA-seq of treated vs. untreated cells (e.g., SH-SY5Y neurons) to identify differentially expressed genes (DEGs) linked to serotonin pathways .
- Proteomics : SILAC labeling with LC-MS/MS to quantify changes in receptor phosphorylation (e.g., 5-HT1A) or downstream effectors (e.g., β-arrestin) .
- Metabolomics : NMR or HRMS-based profiling to track tryptophan/kynurenine pathway shifts, linking to neuroactive metabolite levels .
Basic: What solvent systems are optimal for solubility testing?
Methodological Answer:
- PBS (pH 7.4) : For aqueous solubility, use sonication (30 min) and centrifugation (14,000 rpm) to isolate supernatant.
- DMSO stock solutions : Prepare 10 mM stocks, diluted in assay buffers (≤0.1% DMSO final) to avoid cytotoxicity .
- Co-solvents : For low solubility, test ethanol/PEG 400 mixtures (up to 20% v/v) while monitoring compound stability via HPLC .
Advanced: How can machine learning (ML) enhance the design of derivatives with improved target selectivity?
Methodological Answer:
- Feature Engineering : Use RDKit descriptors (e.g., topological polar surface area, rotatable bonds) to train ML models (e.g., random forest, SVM) on existing bioactivity data .
- Generative Chemistry : VAEs (variational autoencoders) or GANs to propose novel analogs retaining the piperazine-sulfonyl scaffold but modifying substituents for selectivity .
- Validation : Synthesize top ML-predicted candidates and test against off-target panels (e.g., adrenergic receptors) to validate selectivity gains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
